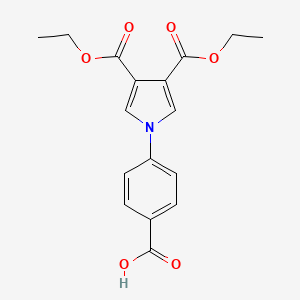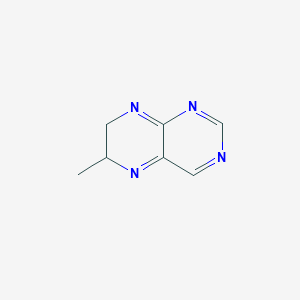
6-Methyl-6,7-dihydropteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-6,7-dihydropteridine is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. Pteridines are known for their involvement in the biosynthesis of folate and biopterin, which are essential cofactors in numerous enzymatic reactions. The methylation at the 6th position of the pteridine ring introduces unique chemical properties that make this compound an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6,7-dihydropteridine typically involves the reduction of 6-methylpteridine. One common method is the catalytic hydrogenation of 6-methylpteridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-6,7-dihydropteridine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 6-methylpteridine.
Reduction: Further reduction can lead to the formation of tetrahydropteridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions at the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: 6-Methylpteridine.
Reduction: Tetrahydropteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-6,7-dihydropteridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions involving pteridine cofactors.
Medicine: Investigated for potential therapeutic applications, particularly in the modulation of enzymatic pathways related to folate and biopterin metabolism.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-6,7-dihydropteridine involves its interaction with specific enzymes and cofactors. It can act as a substrate or inhibitor in enzymatic reactions, particularly those involving pteridine-dependent enzymes. The compound’s effects are mediated through its ability to modulate the activity of these enzymes, influencing various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydropteridine: Lacks the methyl group at the 6th position.
Tetrahydropteridine: Fully reduced form with additional hydrogen atoms.
6-Methylpteridine: Oxidized form without the dihydro reduction.
Uniqueness
6-Methyl-6,7-dihydropteridine is unique due to the presence of the methyl group at the 6th position, which alters its chemical reactivity and biological activity compared to its non-methylated counterparts. This modification can influence its interaction with enzymes and other molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
71023-89-7 |
|---|---|
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
6-methyl-6,7-dihydropteridine |
InChI |
InChI=1S/C7H8N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
JVGSILLIKPXOCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN=C2C(=N1)C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
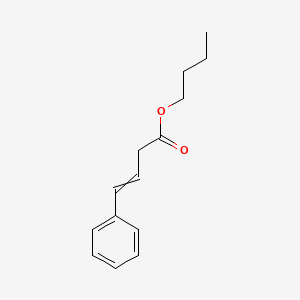
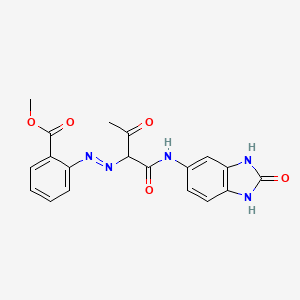
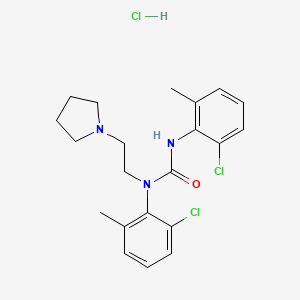
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)


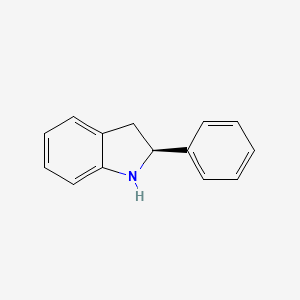

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
